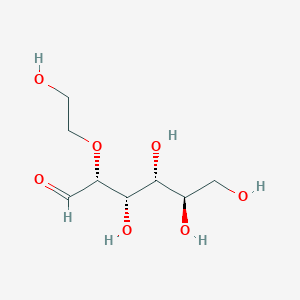
2-O-hydroxyethylglucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-hydroxyethylglucose: is a derivative of glucose where a hydroxyethyl group is attached to the second carbon of the glucose moleculeIts molecular formula is C8H16O7 , and it has a molecular weight of 224.21 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-hydroxyethylglucose typically involves the reaction of glucose with ethylene oxide under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl group on the second carbon of glucose on the ethylene oxide, resulting in the formation of this compound. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pH levels, and the product is purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2-O-hydroxyethylglucose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids or aldehydes, depending on the reaction conditions.
Reduction: Reduction typically results in the formation of alcohols.
Substitution: Substitution reactions can yield halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: 2-O-hydroxyethylglucose is used as a building block in the synthesis of various complex molecules.
Biology: In biological research, this compound is used as a substrate in enzymatic reactions. It serves as a model compound to study the metabolism of glucose derivatives and their effects on cellular processes .
Medicine: Its hydrophilic nature and biocompatibility make it suitable for formulating hydrogels and other drug delivery matrices .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and surfactants. Its ability to enhance the solubility and stability of products makes it valuable in various formulations .
Mecanismo De Acción
The mechanism of action of 2-O-hydroxyethylglucose involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as glucosidases, leading to the release of glucose and hydroxyethyl groups. These metabolites can then participate in various metabolic pathways, influencing cellular processes such as energy production and signal transduction .
Comparación Con Compuestos Similares
2-O-α-D-glucosylglycerol: Similar to 2-O-hydroxyethylglucose, this compound has a glucose moiety attached to glycerol.
2-O-α-D-glucopyranosyl-L-ascorbic acid: This compound features a glucose unit linked to ascorbic acid.
Uniqueness: this compound stands out due to its specific hydroxyethyl substitution, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications requiring specific functional group interactions .
Propiedades
Número CAS |
34819-94-8 |
|---|---|
Fórmula molecular |
C8H16O7 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-(2-hydroxyethoxy)hexanal |
InChI |
InChI=1S/C8H16O7/c9-1-2-15-6(4-11)8(14)7(13)5(12)3-10/h4-10,12-14H,1-3H2/t5-,6+,7-,8-/m1/s1 |
Clave InChI |
ZPJYKZMRIIRSBM-ULAWRXDQSA-N |
SMILES isomérico |
C(CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canónico |
C(COC(C=O)C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-butoxyphenyl)-13-thiophen-2-yl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B14144743.png)

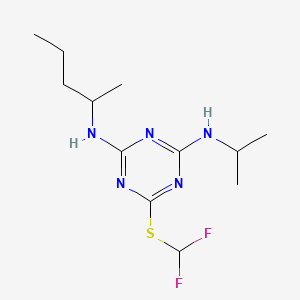
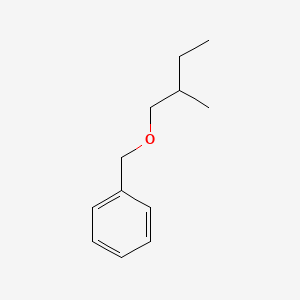
![[2-(3,5-Dimethylpyrazol-1-yl)cyclohexyl] 3-phenylpropanoate](/img/structure/B14144764.png)
![1-[6-Hydroxy-3,6-dimethyl-4-(3-nitrophenyl)-4,5,6,7-tetrahydro-2H-indazol-5-yl]ethanone](/img/structure/B14144766.png)
![Acetic acid, trichloro-, 4-[(2,5-diethoxyphenyl)thio]butyl ester](/img/structure/B14144779.png)
![2-[(2-Phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14144783.png)
![1-[(1H-1,2,4-Triazol-1-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-ol](/img/structure/B14144790.png)
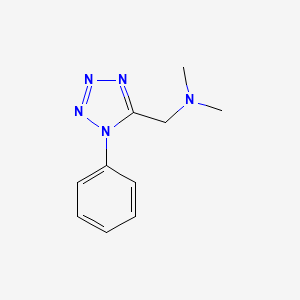
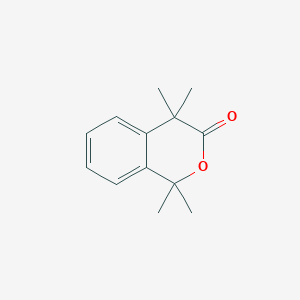

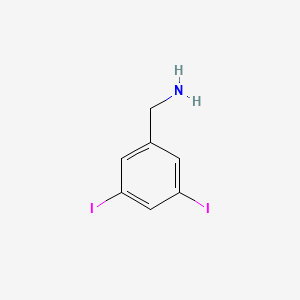
![3,4,5-trimethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B14144811.png)
